molecular formula C22H15ClF2N4OS2 B2488974 N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 920441-90-3

N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2488974
M. Wt: 488.96
InChI Key: ABEFFUNHQNHJHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a series of reactions starting with specific precursors and utilizing catalysts and specific conditions to achieve the desired chemical structure. For instance, Sunder and Maleraju (2013) outlined a process for synthesizing derivatives by reacting pyrazole with various substituted acetamides, confirming structures via NMR, IR, and Mass spectra [Sunder & Maleraju, 2013]. Cheung et al. (2014) detailed a synthesis method for a potent ligand through a four-step process starting from commercially available materials [Cheung et al., 2014].

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically elucidated using various spectroscopic methods, including NMR, IR, Mass spectra, and sometimes X-ray diffraction analysis. The structure is crucial for understanding the compound's potential interactions and reactivity. For example, the structure of a synthesized compound was determined through NMR and X-ray diffraction by Ping (2007) [Ping, 2007].

Chemical Reactions and Properties

Chemical reactions and properties are central to understanding how the compound interacts with other chemicals and its stability. For instance, the modification of certain acetamide compounds to improve their properties or reactivity was discussed by Wang et al. (2015), highlighting the significance of structural changes on biological activity [Wang et al., 2015].

Physical Properties Analysis

The physical properties, including solubility, crystal form, and stability, are crucial for the compound's application and handling. Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a thrombin inhibitor, emphasizing the importance of particle surface area and crystal form on its absorption [Euler et al., 2004].

Chemical Properties Analysis

The chemical properties, including reactivity, potential for modifications, and interactions with biological targets, are essential for designing compounds with specific functions. Lee et al. (2007) provided insights into the potency of certain acetamides as thrombin inhibitors, indicating how specific substitutions can affect affinity for the target [Lee et al., 2007].

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives of N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing significant anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, Qin et al. (2020) described the synthesis of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, exhibiting promising inhibitory activity against cancer cells (Qin, Zhu, Zhu, Zhang, Fu, Liu, Wang, & Ouyang, 2020).

Anti-inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with notable anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

Badiger et al. (2013) explored the antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, showing effectiveness against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013). Darekar et al. (2020) also reported antibacterial activity in novel derivatives synthesized using microwave irradiation (Darekar, Karale, Akolkar, & Burungale, 2020).

Antifungal and Apoptotic Effects

Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds with potent antifungal and apoptotic effects against Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Local Anaesthetic Activities

Badiger et al. (2012) conducted research on various 2-aminothiazole and 2-aminothiadiazole derivatives of N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrating their potential as local anaesthetics (Badiger, Khan, Kalashetti, & Khazi, 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information.


properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF2N4OS2/c1-12-21(32-22(26-12)13-2-4-14(24)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-15-6-7-17(25)16(23)10-15/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEFFUNHQNHJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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